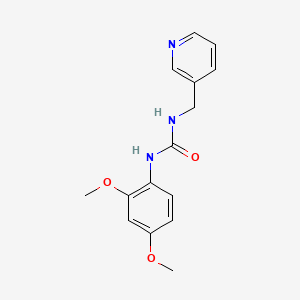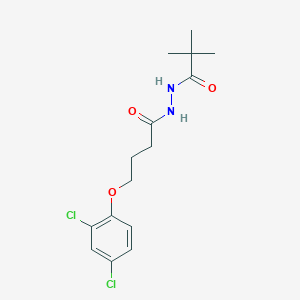
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide, also known as Propanil, is a herbicide commonly used in agriculture to control weeds in rice paddies, cotton, and other crops. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In
作用機序
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the production of reactive oxygen species, which ultimately results in the death of the plant. 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide is selective in its action and only affects plants that are actively undergoing photosynthesis.
Biochemical and Physiological Effects
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis and respiration, alter the expression of genes involved in plant growth and development, and disrupt the balance of plant hormones. 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide can also have toxic effects on non-target organisms, such as fish and amphibians, if it leaches into nearby water sources.
実験室実験の利点と制限
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has several advantages for use in lab experiments. It is cost-effective, easy to obtain, and has a well-understood mechanism of action. However, its use is limited by its toxicity to non-target organisms and its potential to contaminate water sources. Careful handling and disposal procedures are necessary to minimize the risk of environmental damage.
将来の方向性
There are several future directions for 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide research. One area of interest is the development of safer and more environmentally friendly herbicides that can replace 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide. Another area of research is the study of the effects of 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide on soil microorganisms and its potential impact on soil health. Additionally, further research is needed to understand the long-term effects of 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide exposure on non-target organisms and the environment.
合成法
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2,2-dimethylpropanoic acid to form an ester intermediate. The ester is then reacted with butanohydrazide to form 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide. The synthesis method is relatively straightforward and can be carried out on a large scale, making it cost-effective for commercial production.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide is also used as a tool to study plant metabolism and growth. Its use in research has led to a better understanding of the biochemical pathways involved in plant growth and development.
特性
IUPAC Name |
N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-15(2,3)14(21)19-18-13(20)5-4-8-22-12-7-6-10(16)9-11(12)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUYHSYHXJXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
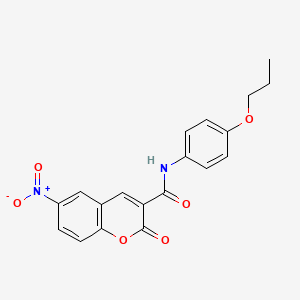
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
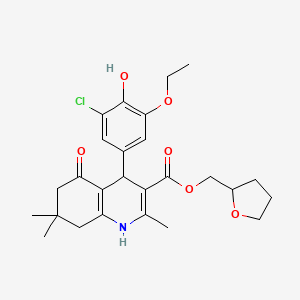


![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
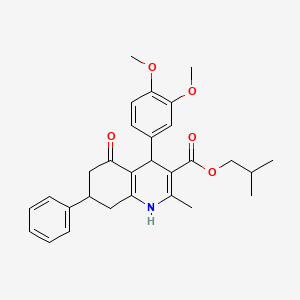
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
